Zinc ethyl phosphate

Description

Significance of Organozinc Compounds in Modern Chemical Science

Organozinc compounds have become indispensable tools for organic chemists since the first synthesis of diethylzinc (B1219324) by Sir Edward Frankland in 1849. researchgate.netslideshare.net While they were initially overshadowed by the more reactive Grignard (organomagnesium) and organolithium reagents, organozinc compounds have experienced a research renaissance in recent decades. acs.orgresearchgate.net Their moderate reactivity and high functional group tolerance make them ideal for complex chemical syntheses where sensitive functional groups must be preserved. researchgate.netfishersci.ca

The significance of organozinc compounds is rooted in their wide-ranging applications in synthesis, particularly in the formation of new carbon-carbon bonds. acs.orgfishersci.ca They are key reagents in numerous named reactions, including:

The Negishi Cross-Coupling Reaction: A palladium-catalyzed reaction that couples organozinc compounds with various organic halides. acs.orgslideshare.net

The Reformatsky Reaction: Involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. slideshare.netslideshare.net

The Simmons-Smith Reaction: Utilizes an organozinc carbenoid to convert alkenes into cyclopropanes. slideshare.net

Their lower reactivity compared to Grignard reagents is advantageous, allowing for transformations with high regio- and enantioselectivity. researchgate.net This characteristic, combined with their tolerance for a variety of functionalities, has solidified their importance in the production of active pharmaceutical ingredients, fragrances, and agrochemicals. acs.orgresearchgate.net

Overview of Alkyl Phosphate (B84403) Complexes as a Class of Organometallic Compounds

Organometallic compounds are defined by the presence of a bond between a carbon atom of an organic group and a metal. solubilityofthings.combritannica.com Alkyl phosphate complexes fall within the broader category of organophosphorus compounds that act as ligands in coordination chemistry. libretexts.org In these complexes, the phosphate group, which contains organic alkyl substituents, coordinates to a metal center.

In the case of metal alkyl phosphates, the coordination typically occurs through the oxygen atoms of the phosphate moiety, rather than a direct metal-carbon bond on the phosphate ligand itself. nih.gov These ligands can stabilize metal centers and influence the catalytic activity and structural properties of the resulting complex. researchgate.net The structure of these complexes can vary significantly, from simple monomers to complex one-, two-, or three-dimensional polymeric or framework structures. researchgate.netias.ac.inoup.com The nature of the alkyl group and the metal center dictates the final architecture and properties of the compound. These materials are explored for applications in catalysis, materials science, and as corrosion inhibitors. researchgate.netontosight.ai

Academic Research Perspectives on Zinc Ethyl Phosphate

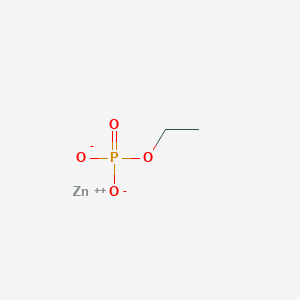

Academic research on this compound often focuses on its synthesis, structural characterization, and potential applications. Specifically, the compound zinc diethyl phosphate, Zn(O₂P(OC₂H₅)₂)₂, has been synthesized and studied in detail, revealing a unique polymeric structure. researchgate.netacs.org

Table 1: Crystallographic Data for Zinc Diethyl Phosphate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₂₀O₈P₂Zn | researchgate.net |

| Crystal System | Monoclinic | researchgate.netacs.org |

| Space Group | C2/c | researchgate.netacs.org |

| a (Å) | 22.176 (6) | researchgate.net |

| b (Å) | 8.042 (2) | researchgate.net |

| c (Å) | 9.088 (3) | researchgate.net |

| β (deg) | 96.553 (8) | researchgate.net |

Spectroscopic and Physical Properties Spectroscopic analyses, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been used to characterize this compound. researchgate.net NMR data suggests that the polymeric structure may be maintained in solution. researchgate.net Thermal analysis shows that the compound melts and subsequently decomposes, ultimately forming zinc polyphosphate (Zn(PO₃)₂). researchgate.net The study of various zinc phosphate minerals and synthetic compounds using Raman and infrared spectroscopy helps in their characterization, particularly by analyzing the distinct vibrations of the phosphate (PO₄) groups. nih.gov

Table 2: Spectroscopic Data for Zinc Diethyl Phosphate

| Technique | Key Findings | Reference |

|---|---|---|

| IR Spectroscopy | Data collected and presented in research. | researchgate.net |

| ¹H NMR | Data collected and presented in research. | researchgate.net |

| ³¹P NMR | Data collected and presented in research. | researchgate.net |

| Raman Spectroscopy | The PO₄ symmetric stretching mode is useful for identifying zinc phosphate minerals. | nih.gov |

Research Applications this compound and related compounds are investigated for several applications. They are used as catalysts in chemical reactions such as the synthesis of polyesters and polyurethanes. ontosight.ai Another significant application is as a corrosion inhibitor for metals. ontosight.ai In recent research, triethyl phosphate, a closely related ester, has been explored as a co-solvent in electrolytes for zinc-based batteries to promote a stable and dendrite-free zinc anode. frontiersin.org Furthermore, chiral phosphotriesters, a class to which functionalized zinc phosphates belong, have been investigated as ligands in asymmetric zinc-catalyzed reactions. academie-sciences.fr

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| This compound | C₂H₇O₄PZn |

| Diethylzinc | Et₂Zn |

| Grignard Reagents | RMgX |

| Organolithium Reagents | RLi |

| Alpha-halo ester | R'CH(X)COOR'' |

| Beta-hydroxy ester | R'CH(OH)CH₂COOR'' |

| Zinc Diethyl Phosphate | Zn(O₂P(OC₂H₅)₂)₂ |

| Zinc Polyphosphate | Zn(PO₃)₂ |

| Triethyl Phosphate | (C₂H₅)₃PO₄ |

| Polyesters | Polymer |

Structure

3D Structure of Parent

Properties

CAS No. |

16527-81-4 |

|---|---|

Molecular Formula |

C2H5O4PZn |

Molecular Weight |

189.4 g/mol |

IUPAC Name |

zinc;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Zn/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+2/p-2 |

InChI Key |

UACZWEHNJDEXJP-UHFFFAOYSA-L |

SMILES |

CCOP(=O)([O-])[O-].[Zn+2] |

Canonical SMILES |

CCOP(=O)([O-])[O-].[Zn+2] |

Other CAS No. |

16527-81-4 |

Related CAS |

1623-14-9 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Zinc Ethyl Phosphate Complexes

Molecular and Supramolecular Architectures

The architecture of zinc organophosphates is diverse, ranging from discrete molecular complexes to extended one-, two-, or three-dimensional frameworks. The final structure is highly dependent on the nature of the metal precursor, the substituents on the phosphorus atom, and the presence of any co-ligands. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic and molecular structure of crystalline materials. pulstec.net It provides precise data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. pulstec.net For zinc organophosphate complexes, SCXRD analysis has been instrumental in characterizing their intricate structures.

For instance, studies on related alkylzinc organophosphates have revealed the formation of complex aggregates. The reaction of dimethylzinc with diphenyl phosphate (B84403) in THF was shown to form a pentanuclear complex, [{MeZn(O₂P{OPh}₂)}₃(Me₂Zn₂O)(THF)₂], while the same reaction in toluene produced a nonanuclear aggregate, [(MeZn{O₂P-(OPh)₂})₆(Me₂Zn₃O₂)]. researchgate.net Similarly, reactions of zinc alkyls with tert-butylphosphonic acid have yielded tetra- and hexa-nuclear zinc phosphonates. rsc.org These analyses provide unambiguous evidence of the molecular connectivity and the three-dimensional structure in the solid state.

Table 1: Crystallographic Data for a Related Tetranuclear Zinc Phosphonate (B1237965) Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₈F₁₂N₄P₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 8.7921(12) |

| b (Å) | 16.173(2) |

| c (Å) | 9.1376(12) |

| β (°) | 111.13(10) |

| Volume (ų) | 1211.1(3) |

Data derived from a representative structure of a related compound. researchgate.net

Zinc organophosphates exhibit a strong tendency to form polynuclear aggregates. The nature of the alkyl group on the zinc precursor can dramatically influence the outcome. For example, while bulky tert-butyl groups on zinc tend to form tetranuclear aggregates, [tBuZn(O₂P(OR')₂)]₄, the less sterically hindered methyl groups can lead to the formation of more complex pentanuclear and nonanuclear aggregates that incorporate zincoxane units. rsc.org

The characterization of these aggregates relies on a combination of techniques. While SCXRD provides solid-state structural information, multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) is used to characterize the complexes in solution. researchgate.net The formation of these aggregates is often a self-assembly process, driven by the bridging nature of the phosphate ligands and the coordination preferences of the zinc centers. acs.org The solvent can also play a critical role in the synthesis and stabilization of these polynuclear clusters. acs.org The reaction of diethylzinc (B1219324) with di-tert-butyl phosphate, for instance, yields a one-dimensional polymer, [Zn{O₂P-(OᵗBu)₂}₂]n, whereas using zinc acetate (B1210297) with the same ligand can produce a tetranuclear cluster, [Zn₄(μ₄-O){O₂P(OᵗBu)₂}₆]. researchgate.net

A striking feature of some methylzinc organophosphate structures is the incorporation of zincoxane ([Zn-O]) units. rsc.org These units can be thought of as fragments of a zinc oxide lattice integrated into a molecular structure. For example, a pentanuclear complex has been characterized with a Zn₄O₇P₃ core, stabilized by three phosphate ligands. rsc.org The origin of these oxo-zinc species is believed to be associated with a condensation of organophosphate molecules mediated by the zinc alkyl, rather than contamination by moisture or oxygen. rsc.org These zincoxane cores are significant as they may represent intermediate structures or molecular models for understanding the transformation of organozinc phosphates into zinc oxide nanocrystals. rsc.org

Coordination Environment of Zinc Centers

The coordination chemistry of the zinc(II) ion is characterized by its flexibility, stemming from its filled d-shell ([Ar]d¹⁰) electron configuration. nih.gov This lack of ligand field stabilization energy means that the coordination number and geometry are primarily dictated by the size and steric demands of the ligands. nih.gov

In zinc ethyl phosphate and related complexes, zinc centers commonly adopt a tetrahedral coordination geometry, particularly when coordinated to four ligands. researchgate.netuu.nl However, due to its electronic flexibility, zinc can also exhibit other coordination numbers, including five-coordinate (trigonal bipyramidal or square pyramidal) and six-coordinate (octahedral) geometries. nih.govnih.gov

The transition between these geometries is often energetically facile. Ab initio calculations on zinc aquo complexes show that hexa-, penta-, and tetra-coordinate forms differ by very little energy. nih.gov In catalytic zinc sites within enzymes, five- and six-coordinate geometries are more common than in structural sites, suggesting that this geometric flexibility is important for catalytic function. nih.gov In organozinc compounds, tetrahedral coordination is typical, but three-coordinate trigonal planar geometry can occur if prevented from binding a fourth ligand by steric hindrance. uu.nl

Table 2: Common Coordination Geometries of Zinc(II)

| Coordination Number | Geometry | Prevalence in Catalytic Sites |

|---|---|---|

| 4 | Tetrahedral | 48% |

| 5 | Trigonal Bipyramidal / Square Pyramidal | 44% |

| 6 | Octahedral | 6% |

Prevalence data based on zinc's role in catalytic sites. nih.gov

The ethyl phosphate group is a versatile ligand capable of several binding modes. The phosphate moiety can act as a bridge between multiple zinc centers, a key factor in the formation of polynuclear aggregates. rsc.org In a characterized methylzinc diphenyl phosphate complex, the phosphate ligand was found to bridge three zinc centers, adopting a μ₃–μ₂:η¹ coordination mode. rsc.org This indicates that two of the phosphate oxygen atoms bridge two different zinc centers, while a third oxygen is coordinated to one of these zinc atoms.

Conformational Dynamics and Flexibility of Phosphido and Phosphate Ligands

The coordination environment of zinc is notably flexible, a characteristic attributed to its filled d-shell ([Ar]d¹⁰) which results in no ligand field stabilization energy and, consequently, no inherent stereochemical preference. nih.gov This allows for dynamic coordination environments, which is a critical feature in the functionality of zinc-containing complexes. nih.gov

In complexes containing phosphido and phosphate ligands, this flexibility is particularly evident in the ligands themselves. Studies on zinc complexes with phosphido pincer ligands have highlighted the marked flexibility of the ligand in its coordination to the zinc center. researchgate.net This dynamic behavior has been investigated using variable-temperature nuclear magnetic resonance (NMR) spectroscopy and supported by Density Functional Theory (DFT) calculations. researchgate.net The ability of the ligand to adopt multiple coordination geometries is crucial, for instance, in promoting monomer coordination at the zinc center during polymerization reactions. researchgate.net

Research on multinuclear ethylzinc cyclophosphazenates further illustrates the conformational adaptability of phosphorus-containing ligands. These systems exhibit a highly flexible ligand core structure capable of adopting different conformations, such as "twist" and "chair" forms. The balance between these conformers can be influenced by factors like the steric demand of substituents on the ligand periphery. Increased steric congestion can be alleviated through condensation reactions, which are accompanied by a switch in the ligand's conformation. nih.gov For example, a less sterically demanding methyl derivative may adopt a chair conformer, while a more demanding isobutyl derivative can exhibit a twist conformer. nih.gov This dynamic behavior is often more pronounced in solution, where species may exhibit higher symmetry on the NMR timescale than is observed in their solid-state crystal structures. nih.gov

Extended Network Formation and Framework Materials

The ability of zinc and phosphate tetrahedra to link in various ways leads to the formation of extended solid-state structures with dimensionalities ranging from one-dimensional chains to complex three-dimensional frameworks.

The synthesis of zinc phosphate frameworks is commonly achieved through hydrothermal or solvothermal methods, often in the presence of organic amines or other structure-directing agents (SDAs). nih.govresearchgate.net These methods involve heating aqueous or solvent-based mixtures of zinc salts, a phosphorus source (like phosphoric acid), and an organic template in a sealed vessel. The resulting crystal structures are diverse and can be controlled by reaction conditions.

One-Dimensional (1D) Structures: These include simple linear chains and ladder-like structures. researchgate.net For instance, 1D chains can be constructed from corner-sharing four-membered rings of alternating ZnO₄ and PO₄ tetrahedra. researchgate.net In some cases, the organic amine template molecule can be directly bonded to the metal center, forming a polymeric wire-like architecture. researchgate.net Zinc bis(diphenylphosphate) can form helical chains that pack into a hexagonal arrangement. nih.gov

Two-Dimensional (2D) Structures: Layered structures are also prevalent. nih.gov These sheets can exhibit specific topologies, such as the 4.8(2) topology, which consists of interconnected 4- and 8-membered rings. nih.gov

Three-Dimensional (3D) Structures: A wide variety of 3D open-framework zinc phosphates have been synthesized. These frameworks are built from the linkage of ZnO₄ and PO₄ tetrahedra and can possess channels and cavities that are occupied by the organic template molecules. acs.org The formation of these complex 3D architectures is thought to involve a stepwise process where lower-dimensional structures, like 1D chains or ladders, act as building units that subsequently assemble into the final framework. researchgate.net The structural characterization of these materials relies heavily on single-crystal X-ray diffraction, which provides precise information on atomic positions, bond lengths, and angles, revealing the intricate connectivity of the framework. nih.gov Other techniques like powder X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are also used to characterize these materials. ijirse.inaustinpublishinggroup.com

A significant area of research within zinc phosphate frameworks is the synthesis of materials with microporous structures, analogous to zeolites. Zeolites are crystalline aluminosilicates with highly ordered micropore networks, and creating zinc phosphate analogues is of great interest for applications in catalysis and separation. core.ac.uk

The synthesis of these materials often employs organic molecules as templates or structure-directing agents, around which the inorganic framework assembles. Upon removal of the template, typically by heating, a porous structure with channels and cages of molecular dimensions is left behind.

Several zinc phosphates with zeolite-like topologies have been successfully synthesized. For example, zincophosphate analogues of the industrially important zeolite-X have been prepared. sci-hub.se These materials, with formulas such as Na₆₇TMA₁₂Zn₄(ZnPO₄)₉₆·192H₂O, replicate the faujasite-type framework, which is characterized by large "supercages" linked through double 6-rings. sci-hub.se Other topologies observed in zinc phosphate materials include the 4.8(2) and 6(3) topologies found in layered structures. nih.gov The framework density and the size of the channels can be tailored by the choice of the organic template and the synthesis conditions. The resulting materials are often characterized as having one-dimensional or multi-dimensional channel systems. For instance, a 3D zinc phosphate templated by diethylenetriamine was found to possess a two-dimensional intersecting channel system. researchgate.net The exploration of these microporous zinc phosphates continues to be a vibrant field, aiming to create novel materials with tailored pore architectures for specific applications.

Spectroscopic and Advanced Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) SpectroscopyFourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and bonding arrangements within zinc ethyl phosphate (B84403). The analysis of anhydrous zinc diethyl phosphate reveals characteristic absorption bands that confirm its structure.dtic.milIn studies of related zinc phosphate systems, FTIR has been used to identify the key vibrational modes of the phosphate group.scielo.brresearchgate.netFor instance, the spectral region between 850 and 1100 cm⁻¹ is typically characterized by several intense peaks corresponding to asymmetric stretching of P-O and P-OH bonds within various phosphate species like PO₄³⁻ and H₂PO₄⁻.researchgate.netThe presence of water, either coordinated or absorbed, is indicated by broad bands in the 3100-3600 cm⁻¹ region (O-H stretching) and peaks around 1600 cm⁻¹ (O-H bending).mdpi.comThe ethyl groups in zinc ethyl phosphate would be expected to show characteristic C-H stretching and bending vibrations, although specific peak assignments for the title compound require dedicated spectral analysis.

Table 1: Characteristic FTIR Vibrational Bands for Zinc Phosphate and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Type/Reference |

|---|---|---|

| 3100 - 3600 | O-H stretching (crystal/absorbed water) | Ca-Zn Phosphate mdpi.com |

| ~1617 | O-H bending (water) | Ca-Zn Phosphate mdpi.com |

| 1207 - 1020 | P=O stretching | Phosphate compounds d-nb.info |

| 1100 - 850 | Asymmetric stretching of PO₄³⁻, P-O(H) | Zinc Phosphate Coatings researchgate.net |

| 600 - 700 | Stretching of PO₄³⁻ groups or O-H | Ca-Zn Phosphate mdpi.com |

Raman Spectroscopy for Vibrational Mode AnalysisRaman spectroscopy provides complementary information to FTIR, particularly excelling in the analysis of symmetric molecular vibrations. It is highly sensitive to the P-O bonds within the phosphate framework, while Zn-O bonds are often Raman inactive.researchgate.netStudies on natural zinc phosphate minerals demonstrate that Raman spectroscopy offers better resolution for PO₄ stretching modes compared to the often broad and overlapping bands seen in IR spectra.capes.gov.brnih.govThe position of the symmetric PO₄ stretching mode, in particular, can be used as a diagnostic tool to identify different zinc phosphate phases.capes.gov.brnih.govFor instance, in studies of zinc dihydrogen phosphate, a characteristic doublet associated with P-O bonds is observed around 1000 cm⁻¹.researchgate.netThis makes Raman spectroscopy an effective method for studying the fundamental structure of the phosphate backbone in compounds like this compound and monitoring structural changes.capes.gov.br

Table 2: Key Raman Shift Regions for Zinc Phosphate Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Type/Reference |

|---|---|---|

| ~3516 | O-H stretching | Spencerite (natural zinc phosphate) capes.gov.brnih.gov |

| ~3446 | O-H stretching | Tarbuttite (natural zinc phosphate) capes.gov.brnih.gov |

| ~1000 | P-O bond stretching (doublet) | Zinc Dihydrogen Phosphate researchgate.net |

| Varies | PO₄ symmetric stretching | Natural Zinc Phosphates capes.gov.brnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure, connectivity, and dynamic behavior of molecules in solution.

¹H, ¹³C, and ³¹P NMR for Structural and Dynamic InsightsA combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the this compound structure in solution.

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P is highly amenable to NMR analysis, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. huji.ac.iloxinst.com For zinc diethyl phosphate, a single sharp resonance is observed, which suggests the presence of a "polymeric" or aggregated state in solution. dtic.mil In related zinc(II) complexes with phosphine (B1218219) ligands, ³¹P{¹H}-NMR spectra show distinct singlet signals, indicating the equivalence of the phosphorus atoms in the tetrahedral complex. ajol.info The chemical shifts for organophosphate compounds can vary widely, but provide a clear signature of the coordination environment. huji.ac.iloxinst.com

¹H and ¹³C NMR: These techniques are used to characterize the ethyl groups. In ¹H NMR, the ethyl moiety would typically present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃-) coupled to the methylene protons. Further coupling to the ³¹P nucleus (³JP-H) would introduce additional splitting, typically in the range of 5-10 Hz. huji.ac.il ¹³C NMR would show two distinct signals for the ethyl group carbons, with their chemical shifts and potential P-C coupling constants providing further structural confirmation. rsc.org

Table 3: Expected NMR Characteristics for this compound

| Nucleus | Expected Chemical Shift (δ) Range | Expected Coupling | Notes |

|---|---|---|---|

| ³¹P | Varies (e.g., -180 to +250 ppm) oxinst.com | N/A (in decoupled spectra) | A single peak suggests a single phosphorus environment. dtic.mil |

| ¹H | ~4.0 ppm (-OCH₂-), ~1.3 ppm (-CH₃) | ³JH-H (~7 Hz), ³JP-H (5-10 Hz) huji.ac.il | Methylene protons appear as a multiplet (quartet of doublets). Methyl protons appear as a triplet of doublets. |

| ¹³C | ~60 ppm (-OCH₂-), ~15 ppm (-CH₃) | ²JP-C, ³JP-C | Chemical shifts are approximate and depend on solvent and concentration. |

Diffusion-Ordered Spectroscopy (DOSY NMR) for Aggregation BehaviorDiffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients.ajol.infoacs.orgSince the diffusion rate of a molecule is dependent on its size and shape, DOSY can effectively function as "chromatography by NMR," allowing for the characterization of aggregation and complex formation in solution.ajol.info

This technique has been successfully applied to study the oligomeric nature of zinc phosphate complexes. nih.govresearchgate.net For this compound, DOSY NMR could be used to determine whether it exists as a monomer, dimer, or higher-order polymer in various solvents. dtic.mil A DOSY experiment would yield a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. Larger aggregates, which diffuse more slowly, would exhibit smaller diffusion coefficients compared to smaller, faster-diffusing monomeric species. researchgate.net This allows for the direct observation of monomer-dimer equilibria and the calculation of the average molecular weight of species in solution. acs.orgnih.gov

Diffraction Techniques for Crystalline Phase and Microstructure

X-ray diffraction (XRD) is the principal technique for determining the long-range atomic and molecular structure of crystalline materials. It provides definitive information on the crystal phase, lattice parameters, and microstructure of solid this compound. dtic.mil

Studies on anhydrous zinc diethyl phosphate have shown that it crystallizes in a monoclinic space group (C2/c), forming infinite one-dimensional chains of vertex-linked zinc-oxygen and phosphorus-oxygen tetrahedra. dtic.mildtic.mil The crystal packing is determined by van der Waals forces between the terminal ethyl groups. dtic.mil In more general studies of zinc phosphate coatings, XRD is routinely used to identify the crystalline phases formed, such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite. mdpi.com The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline material. Analysis of the peak positions reveals the unit cell dimensions, while the peak broadening can be used to estimate crystalline grain size. researchgate.net Therefore, XRD is essential for confirming the synthesis of the correct crystalline phase of this compound and for understanding its solid-state architecture. ajol.info

Table 4: Crystallographic Data for Anhydrous Zinc Diethyl Phosphate

| Parameter | Value | Reference |

|---|---|---|

| Formula | Zn(O₂P(OC₂H₅)₂)₂ | dtic.mildtic.mil |

| Crystal System | Monoclinic | dtic.mil |

| Space Group | C2/c | dtic.mil |

| a (Å) | 22.176 (6) | dtic.mil |

| b (Å) | 8.042 (2) | dtic.mil |

| c (Å) | 9.088 (3) | dtic.mil |

| β (°) | 96.553 (8) | dtic.mil |

| Volume (ų) | 1610 | dtic.mil |

| Z (formula units/cell) | 4 | dtic.mil |

Microscopic and Imaging Techniques for Morphological Assessment

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and determining the size distribution of nanoparticles. In the context of zinc phosphate and related nanomaterials, TEM studies have revealed a variety of shapes and sizes depending on the synthesis method.

For example, hydrothermally synthesized zinc phosphate nanocrystals have been observed to have a particle size in the range of 30-35 nm with good dispersion. scirp.org Other studies on zinc oxide nanoparticles have reported spherical and hexagonal morphologies with diameters ranging from 5 to 25 nm. beilstein-journals.org The size distribution of these nanoparticles can be influenced by synthesis parameters such as temperature. mdpi.com For instance, biogenically synthesized zinc oxide nanoparticles have shown a mixed morphology of spherical and hexagonal shapes with some agglomeration, and an average diameter of approximately 44 nm. mdpi.com TEM images can also reveal the presence of core-shell structures, such as an amorphous zinc phosphate layer on the surface of zinc oxide nanoparticles. acs.org

Table 2: TEM-Derived Nanoparticle Size Data

| Material | Synthesis Method | Morphology | Average Particle Size (nm) |

| Zinc Phosphate Nanocrystals | Ultrasonic-template-microwave | Good dispersion | 30-35 |

| Zinc Oxide Nanoparticles | Wet chemical | Spherical and hexagonal | 5-25 |

| Zinc Oxide Nanoparticles | Biogenic | Spherical and hexagonal | ~44 |

| Zinc Oxide Nanoparticles with Phosphate Shell | - | Heterogeneous amorphous layer | 48 ± 12 |

| Data compiled from various research articles on zinc-based nanoparticles. scirp.orgbeilstein-journals.orgmdpi.comacs.org |

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography, while Energy Dispersive X-ray Spectroscopy (EDS) allows for the determination of its elemental composition. This combination is crucial for characterizing zinc phosphate coatings and particles.

SEM images of zinc phosphate coatings on steel reveal the crystalline structure of the layer, showing how the crystals are arranged on the surface. thermofisher.comnih.gov The morphology can vary, for example, from thin, stacked lamellae forming a cubic structure to more complex arrangements. acs.org The addition of other components, like nano-TiO2, can significantly alter the surface morphology of the phosphate layer. researchgate.net

EDS analysis complements SEM by providing elemental maps and spectra, confirming the presence and distribution of zinc, phosphorus, and oxygen. mdpi.comresearchgate.net This is particularly useful for verifying the composition of synthesized nanoparticles and coatings. researchgate.netscirp.org For instance, in zinc phosphate/imidazole (B134444) composites, EDS can confirm the incorporation of the imidazole group into the zinc phosphate structure. acs.org

Table 3: Elemental Composition of Zinc Phosphate Nanoparticles from EDS

| Element | Weight % | Atomic % |

| Oxygen (O) | 39.54 | 58.75 |

| Phosphorus (P) | 18.25 | 14.00 |

| Zinc (Zn) | 42.21 | 27.25 |

| Representative data from EDS analysis of synthesized zinc phosphate nanoparticles. researchgate.net |

Thermal, Surface, and Elemental Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition pathways of materials like this compound.

For zinc diethyl phosphate, TGA analysis shows that the onset of decomposition, which involves the loss of diethyl ether, begins at approximately 225 °C and is complete by 325 °C. dtic.mil The final residue after heating to 800 °C is identified as zinc polyphosphate (Zn(PO₃)₂). dtic.milresearchgate.net Similarly, studies on zinc phosphate hydrates, such as hopeite (Zn₃(PO₄)₂·4H₂O), show a multi-step dehydration process. rsc.orgimim.pl The initial weight loss, corresponding to the loss of water of hydration, typically begins around 110 °C. srce.hr The thermal decomposition of zinc phosphate coatings on steel also exhibits dehydration in the temperature range of 110 °C to 170 °C. srce.hr The total weight loss upon heating to higher temperatures provides information about the composition and thermal stability of the coating. srce.hr For other zinc phosphate compounds, decomposition can occur at temperatures between 215 and 300 °C, depending on the organic substituents. mdpi.com

Table 4: Thermal Decomposition Data for Zinc Phosphate Compounds

| Compound | Onset of Decomposition (°C) | Completion of Decomposition (°C) | Final Product |

| Zinc Diethyl Phosphate | ~225 | 325 | Zn(PO₃)₂ |

| Hopeite (Zn₃(PO₄)₂·4H₂O) | ~110 (dehydration) | - | - |

| Aliphatic Zinc Diorganophosphates | 215-300 | 260-430 | - |

| Data compiled from TGA studies of various zinc phosphate compounds. dtic.milresearchgate.netsrce.hrmdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com For this compound, XPS is instrumental in determining the oxidation states of zinc, phosphorus, and oxygen on the surface, which is crucial for understanding its reactivity and performance in various applications.

In a typical analysis, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

Research Findings: While specific XPS studies extensively detailing this compound are limited in publicly available literature, analysis of related zinc phosphate compounds provides a clear indication of the expected results. researchgate.netubc.ca

Zinc (Zn): The Zn 2p region of the XPS spectrum is characterized by two spin-orbit split peaks, Zn 2p3/2 and Zn 2p1/2. For zinc in an oxidized state, such as in zinc phosphate or zinc oxide, the Zn 2p3/2 peak typically appears at a binding energy of approximately 1022.0 eV. researchgate.netresearchgate.net The energy difference between the two spin-orbit components is a characteristic feature, typically around 23 eV. researchgate.net

Phosphorus (P): The P 2p peak is used to identify the chemical state of phosphorus. In phosphate compounds, the P 2p peak is expected around 133-134 eV. researchgate.netacs.org The P 2p peak has closely spaced spin-orbit components (P 2p3/2 and P 2p1/2) with a separation of about 0.87 eV, which often results in a single, asymmetrically broadened peak. thermofisher.com Care must be taken to distinguish the P 2p peak from the Zn 3s peak, which appears in a similar binding energy region. thermofisher.com

Oxygen (O): The O 1s spectrum can be complex and is often deconvoluted to identify different oxygen environments. A major peak around 531-532 eV is typically assigned to oxygen in the phosphate (P-O) group. researchgate.net Other contributions may arise from zinc oxide (Zn-O), hydroxyl groups (O-H), or adsorbed water. researchgate.net

The following interactive table summarizes typical binding energies observed for elements in zinc phosphate and related compounds, which serve as a reference for the analysis of this compound.

| Element | XPS Region | Chemical State | Typical Binding Energy (eV) | Reference |

| Zinc | Zn 2p3/2 | Zn2+ (in Phosphate/Oxide) | 1022.0 - 1022.6 | researchgate.netubc.ca |

| Phosphorus | P 2p | PO43- | 133.0 - 134.0 | researchgate.netacs.org |

| Oxygen | O 1s | P-O | 531.0 - 532.0 | researchgate.net |

| Oxygen | O 1s | Zn-O | ~530.0 | nih.gov |

| Carbon | C 1s | C-C, C-H (from ethyl group) | ~285.0 | researchgate.net |

| Carbon | C 1s | C-O (from ethyl group) | ~286.5 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element in a material, regardless of its physical state (crystalline or amorphous). scispace.com The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.orgmdpi.com

XANES: This region, within about 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. iaea.org

EXAFS: This region, extending up to 1000 eV above the edge, contains oscillatory signals that can be analyzed to determine the types of neighboring atoms, their distance from the absorbing atom, and their coordination number. conicet.gov.ar

For this compound, XAFS at the Zn K-edge is used to precisely determine the coordination environment around the zinc atoms, including bond distances to oxygen atoms of the phosphate groups.

Research Findings: Specific XAFS data for this compound is not readily available, but extensive research on other zinc phosphate and zinc-containing materials demonstrates the utility of the technique. nih.govnih.gov Studies on zinc-containing glasses and other compounds show that zinc is typically coordinated to oxygen atoms. mdpi.com The analysis of the EXAFS region allows for the precise measurement of Zn-O bond lengths and the number of nearest oxygen neighbors.

For instance, in studies of dentine treated with zinc compounds, XAFS analysis revealed that zinc atoms were primarily attached to hydroxyapatite. nih.govspring8.or.jp The spectra were similar to that of synthetic zinc-containing hydroxyapatite, indicating a specific local structure. nih.gov Similarly, analysis of zinc borophosphate glasses can distinguish between different zinc coordination environments (e.g., ZnO4, ZnO5, ZnO6) based on the mean Zn-O bond lengths. mdpi.com In tetrahedral ZnO4 units, the Zn-O distance is typically around 1.94-1.96 Å. nih.govmdpi.com

The following table presents representative structural parameters for zinc in phosphate and oxide environments as determined by XAFS analysis of related compounds.

| Absorbing Atom | Neighbor Atom | Coordination Number (N) | Bond Distance (R, Å) | Compound Type Studied | Reference |

| Zn | O | 4 | 1.94 - 1.96 | Zinc Phosphate Glasses | nih.govmdpi.com |

| Zn | O | 5 | ~2.05 | Zinc Borophosphate Glasses | mdpi.com |

| Zn | O | 6 | ~2.09 | Zinc Borophosphate Glasses | mdpi.comnih.gov |

| Zn | Zn | 2.3 - 5.2 | - | ZnO Nanocrystals | acs.org |

This table is interactive. Users can sort by column to compare structural parameters.

Dynamic Light Scattering (DLS) and Zeta Potential for Colloidal Stability

Dynamic Light Scattering (DLS) and zeta potential are two fundamental techniques for characterizing the behavior of particles in a liquid dispersion. They are essential for assessing the colloidal stability of this compound when used in formulations like lubricants or coatings.

Dynamic Light Scattering (DLS): This technique measures the time-dependent fluctuations in the intensity of scattered light from a suspension of particles undergoing Brownian motion. rsc.org Analysis of these fluctuations yields the hydrodynamic diameter (the effective size of the particle plus a layer of solvent and ions on its surface) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. rsc.org A low PDI value (typically < 0.3) indicates a monodisperse or narrowly distributed sample, while higher values suggest aggregation or a wide range of particle sizes. rsc.org

Zeta Potential: This measurement quantifies the magnitude of the electrostatic charge on the surface of the particles in a dispersion. ijpsjournal.com It is a key indicator of colloidal stability. Particles with a high absolute zeta potential (e.g., > |30| mV) will repel each other, preventing aggregation and leading to a stable dispersion. mdpi.comnih.gov Conversely, particles with a low zeta potential are more likely to attract each other and agglomerate. The zeta potential is highly dependent on factors such as pH and the presence of surfactants or other ions in the dispersion medium. mdpi.comeuropa.eu

Research Findings: Studies on nanoparticles of related compounds, such as zinc oxide and zinc phosphate, extensively use DLS and zeta potential to evaluate their stability in various liquid media. nih.govdoaj.orgscience.gov For example, the surface modification of ZnO nanoparticles with different ligands was shown to significantly alter their hydrodynamic size and zeta potential, thereby affecting their colloidal stability in cell culture media. nih.gov In one study, coating ZnO nanoparticles with poly(acrylic acid) resulted in a zeta potential of -32.1 mV, indicating good electrostatic stabilization. nih.gov The pH of the medium is a critical factor; for many metal oxides, the surface charge changes from positive at low pH to negative at high pH, passing through an isoelectric point where the net charge is zero and stability is minimal. europa.eu

The table below provides illustrative data on how DLS and zeta potential measurements are used to characterize zinc-based nanoparticle dispersions.

| Nanoparticle System | Medium | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Reference |

| Uncoated ZnO | Deionized Water | ~200 | - | +23.3 | nih.gov |

| Citrate-coated ZnO | Deionized Water | - | - | -35.2 | nih.gov |

| Poly(acrylic acid)-coated ZnO | Deionized Water | - | - | -32.1 | nih.gov |

| Doxorubicin Zinc Oxide | Distilled Water | 132 | - | -40 | ijpsjournal.com |

| ZnO Nanoparticles | - | - | - | -28.3 | nih.gov |

This interactive table showcases typical results from DLS and zeta potential analyses.

Mechanistic Investigations and Catalytic Applications of Zinc Ethyl Phosphate and Analogs

Catalytic Hydrolysis and Transesterification of Phosphate (B84403) Esters

The cleavage of the P-O bond in phosphate esters is a fundamental reaction in numerous biological processes, from energy metabolism to signal transduction. uni-muenchen.de However, these esters are kinetically stable, and their hydrolysis in neutral aqueous solutions is exceedingly slow. nih.govresearchgate.net Metalloenzymes, particularly those containing zinc ions, have evolved to catalyze these reactions with remarkable efficiency. nih.govmorressier.com This has spurred significant interest in developing synthetic zinc complexes that can mimic the function of these enzymes to understand their mechanisms and to create novel catalysts. nih.govresearchgate.net Zinc(II) is particularly well-suited for this role as it is a strong, redox-stable Lewis acid that can effectively polarize the P-O bond and activate nucleophiles. nih.govnih.gov

Mimicry of Zinc Phosphoesterase Active Sites and Their Catalytic Mechanisms

A significant approach in bioinorganic chemistry involves the use of metal complexes to model the structure and function of metalloenzymes, providing molecular-level insights into their catalytic mechanisms. nih.gov Many hydrolase enzymes, including phosphoesterases, feature active sites with two or more metal ions. nih.govfrontiersin.org Consequently, the design of synthetic analogues often focuses on creating dinuclear (two-metal) or polynuclear zinc centers.

The active site of E. coli alkaline phosphatase, for instance, contains two Zn(II) ions and one Mg(II) ion. nih.govfrontiersin.org In this enzyme, one of the phosphoryl oxygens coordinates to both zinc ions, which also bind the nucleophile (a deprotonated serine) and the leaving group. nih.govfrontiersin.org Another example is the P1 nuclease, which has a trimetallic active site where a hydroxide ion bridging two of the three zinc ions is believed to act as the nucleophile for cleaving RNA and DNA. frontiersin.org

Synthetic models of these active sites are designed to replicate key structural and functional features. The primary mechanisms by which these zinc complexes catalyze phosphate ester hydrolysis include:

Lewis Acid Activation : The Zn(II) ion coordinates to a phosphoryl oxygen, polarizing the P-O bond and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net

Nucleophile Activation : The metal ion coordinates to a water molecule, lowering its pKₐ and generating a metal-bound hydroxide ion (Zn-OH) at neutral pH. nih.gov This hydroxide is a more potent nucleophile than a free water molecule. nih.govnih.gov

Leaving Group Stabilization : The zinc ion can coordinate to the oxygen of the leaving group, stabilizing the developing negative charge in the transition state. nih.govresearchgate.net

Often, these modes of activation work in concert within a single catalytic system. nih.gov The development of ligands that can hold two zinc ions in close proximity allows for cooperative effects, mimicking the dinuclear active sites of many natural enzymes. nih.govnih.gov

Elucidation of Reaction Mechanisms: Associative, Dissociative, and Concerted Pathways

The hydrolysis of phosphate esters can proceed through several distinct mechanistic pathways, and the presence of a zinc catalyst can influence the preferred route. acs.orgrsc.org The primary mechanisms are categorized as associative, dissociative, or concerted.

Associative (AN+DN) : This is a two-step mechanism where the nucleophile first adds to the phosphorus center, forming a pentacoordinate phosphorane intermediate. This is followed by the departure of the leaving group in a second step. researchgate.net

Dissociative (DN+AN) : This is also a two-step mechanism, but it begins with the cleavage of the P-O bond to the leaving group, which generates a transient, highly reactive metaphosphate intermediate. The nucleophile then attacks this intermediate in a subsequent step. researchgate.net

Concerted (ANDN) : In this pathway, the nucleophilic attack and the departure of the leaving group occur in a single step through one transition state, without the formation of a stable intermediate. researchgate.netresearchgate.net The transition state can be described as "associative-like" (tight) if bond formation is ahead of bond breaking, or "dissociative-like" (loose) if bond breaking is more advanced. researchgate.net

Computational and experimental studies suggest that the energy barriers for both associative and dissociative pathways can be similar, and the specific environment of an enzyme's active site—or a synthetic catalyst—can select for one mechanism over the other. acs.org For zinc-catalyzed reactions, the mechanism is often proposed to be a concerted pathway with a transition state that can vary from loose to tight depending on the substrate and the specific structure of the zinc complex. nih.gov Factors such as the coordination of the phosphate group to the metal ion can significantly alter the relative energies of intermediates and transition states, potentially causing a shift from a dissociative to an associative-like mechanism. rsc.org

Role of Metal-Bound Hydroxide and Bridging Substrate Interactions in Catalysis

The activation of water by a metal ion is a critical step in many hydrolytic enzymes. nih.gov The Zn(II) ion, by virtue of its Lewis acidity, can bind a water molecule and lower its pKₐ significantly, allowing for the formation of a zinc-bound hydroxide nucleophile at or near neutral pH. nih.gov This metal-activated hydroxide is a key nucleophile in enzymes like carbonic anhydrase and is a central feature in synthetic zinc phosphoesterase mimics. nih.govresearchgate.net The protein or ligand environment around the metal center plays a crucial role in modulating the reactivity of this hydroxide and holding it in the correct orientation for catalysis. nih.gov

In systems with two or more zinc ions, the catalytic efficiency can be further enhanced through bridging interactions. Dinuclear zinc complexes are particularly effective because they can facilitate a bifunctional catalytic mechanism. nih.govfrontiersin.org In such a mechanism, one zinc ion can bind and activate the phosphate ester substrate (Lewis acid activation), while the second zinc ion generates or positions the hydroxide nucleophile. nih.gov

Furthermore, the phosphate substrate itself can act as a bridge between the two metal centers. nih.govresearchgate.netresearchgate.net This bridging coordination serves several purposes:

It rigidly orients the substrate within the active site for an optimal attack by the nucleophile.

The coordination to two Lewis acidic centers provides enhanced polarization of the scissile P-O bond.

It helps to stabilize the charge buildup in the transition state.

This cooperative action, where a bridging hydroxide acts as the nucleophile and the substrate bridges two metal centers, is a proposed mechanism for enzymes like the P1 nuclease and is a key design principle in creating highly active synthetic catalysts. frontiersin.org

Kinetic and Thermodynamic Studies of Catalytic Activity

Kinetic and thermodynamic studies are essential for quantifying the efficiency of zinc-based catalysts and for understanding their reaction mechanisms. Kinetic analyses typically involve measuring reaction rates under various conditions, such as different pH levels, temperatures, and substrate concentrations, to determine parameters like the catalytic rate constant (k_cat). nih.govsamipubco.com

For example, functional studies of a dinuclear zinc complex designed as a structural model for phosphoesterases demonstrated competent catalysis on the model substrate bis(4-nitrophenyl)phosphate (bNPP). nih.gov The kinetic parameters for this reaction provide a quantitative measure of the catalyst's efficiency.

| Catalyst | Substrate | k_cat (s⁻¹) |

| Dinuclear Zn(II) complex with H₃L1 ligand | bis(4-nitrophenyl)phosphate (bNPP) | 1.26 x 10⁻⁶ |

| Data from Buchholz et al. (2008) nih.gov |

Thermodynamic parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be calculated from the temperature dependence of the reaction rate. samipubco.com These values provide insight into the nature of the transition state. For instance, a large negative ΔS‡ is often associated with an associative mechanism where two molecules combine to form a more ordered transition state, although this interpretation is not always definitive. researchgate.net

Another powerful tool is the linear free-energy relationship, such as a Brønsted plot, which correlates the reaction rate with the pKₐ of the leaving group. The slope of this plot (β_LG) gives information about the charge distribution at the transition state. A large negative β_LG value (e.g., -0.94 for hydroxide-catalyzed hydrolysis of methyl aryl phosphate diesters) indicates significant negative charge buildup on the leaving group's oxygen atom in the transition state, consistent with a high degree of P-O bond cleavage. samipubco.com

Zinc Ethyl Phosphate in Organic Synthesis and Transformations

Beyond their role as enzyme mimics for mechanistic studies, zinc-based compounds, including analogs of this compound, serve as versatile catalysts in organic synthesis. Their Lewis acidic nature allows them to activate a variety of functional groups, facilitating important chemical transformations. nih.gov

Catalysis of Ester Functionalization Reactions (e.g., Transesterification, Acetylation)

Zinc complexes have proven to be highly efficient catalysts for ester functionalization reactions, which are fundamental transformations in organic chemistry. researchgate.net These reactions include transesterification (the conversion of one ester to another by reaction with an alcohol) and acetylation (the introduction of an acetyl group onto an alcohol). researchgate.net

A μ-oxo-tetranuclear zinc cluster, for example, has been shown to be a highly effective catalyst for the transesterification of various methyl esters with other alcohols. researchgate.net This same catalyst is also active for the acetylation of alcohols using ethyl acetate (B1210297) as the acetyl donor. researchgate.net The general mechanism for these reactions involves the coordination of the ester's carbonyl oxygen to a Lewis acidic zinc center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Zinc-catalyzed transesterification is also a key technology in the production of biodiesel, which involves the reaction of triglycerides (triesters of glycerol) with methanol. researchgate.netnacatsoc.org Theoretical and experimental studies on catalysis by zinc carboxylates suggest that the mechanism can involve the initial coordination of methanol to the Zn(II) ion, followed by co-coordination of the triglyceride. Simple, readily available zinc salts such as zinc oxide, zinc acetate, and zinc carbonate are also effective catalysts for the esterification of fatty acids with long-chain alcohols, demonstrating the broad utility of zinc in these transformations. nih.gov

Investigations into C-C Bond Forming Reactions (e.g., Reformatsky-type Reactions with Organozinc Reagents)

The Reformatsky reaction is a well-established method for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters. This reaction typically involves the formation of an organozinc reagent, often referred to as a Reformatsky enolate, by treating an α-halo ester with metallic zinc dust. researchgate.netnih.govlibretexts.org This enolate then reacts with an aldehyde or ketone. nih.govnrochemistry.comiitk.ac.in The organozinc reagents in the Reformatsky reaction are known to be less reactive than their lithium enolate or Grignard reagent counterparts, which prevents undesired side reactions with the ester group. researchgate.netnih.gov

While the reaction fundamentally involves zinc, the scientific literature does not specify the use of this compound as a catalyst or reagent in this context. The process relies on the oxidative addition of metallic zinc to the α-halo ester to form the crucial organozinc intermediate. researchgate.netlibretexts.org

Catalytic Oxidation of Ethyl Lactate (B86563) to Ethyl Pyruvate

The conversion of ethyl lactate to ethyl pyruvate is an important oxidation reaction in the chemical industry. A variety of catalysts have been investigated for this transformation. Studies have shown the effectiveness of catalysts based on vanadium, such as V2O5 supported on graphitic carbon nitride (g-C3N4) and mesoporous vanadia–titania. nih.govacs.orgnih.gov Other successful catalytic systems include those based on silver supported on silica (B1680970) gel and gold-based catalysts. acs.orggoogle.com

Notably, a study on transition metal phosphates demonstrated their potential in the selective aerobic oxidation of ethyl lactate to ethyl pyruvate. This research focused on vanadyl phosphates and also synthesized phosphates of nickel, cobalt, and iron, but did not include or mention zinc phosphate in this application. acs.org A thorough review of the available data reveals no studies where this compound is employed as a catalyst for this specific oxidation reaction.

Heterogeneous and Homogeneous Catalytic Systems

While zinc-based catalysts are utilized in a wide array of both heterogeneous and homogeneous catalytic processes, there is no specific mention of this compound in the context of the reactions outlined above.

Heterogeneous Catalysis: Zinc-containing materials can act as heterogeneous catalysts. For instance, zinc single-site catalysts have been explored for Fenton-like reactions. nih.gov However, there is no literature available that describes the application of this compound as a heterogeneous catalyst for C-C bond formation or the oxidation of ethyl lactate.

Homogeneous Catalysis: Zinc complexes are also employed as homogeneous catalysts in various organic transformations. researchgate.net However, the available research does not describe the use of this compound as a homogeneous catalyst for Reformatsky-type reactions or the oxidation of ethyl lactate.

Theoretical and Computational Chemistry Studies on Zinc Ethyl Phosphate Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), have become indispensable tools for elucidating the molecular properties of zinc ethyl phosphate (B84403) and related systems. capes.gov.brorientjchem.orgacs.org These computational methods provide a detailed view of the geometric and electronic landscapes of these molecules, offering insights that are often complementary to experimental data. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. acs.org It is frequently employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, and to describe its electronic properties. acs.orgliverpool.ac.uk For systems involving zinc ethyl phosphate, DFT calculations, often using hybrid functionals like B3LYP, are utilized to predict molecular geometries. nih.gov These calculations are crucial for understanding the interactions between the zinc ion and the ethyl phosphate ligand. For instance, in enzymatic systems, DFT has been used to model the active site, including the coordination of diethyl phosphate to zinc ions. nih.gov The geometry optimizations are typically performed with basis sets like 6-31G(d,p) for most atoms, while for zinc, effective core potentials such as LANL2DZ are often employed. nih.gov These studies help in understanding the structural aspects that influence the reactivity and function of these compounds. acs.orgacs.org

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions within a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. science.govumich.edu In the context of zinc-containing compounds, a smaller HOMO-LUMO gap can indicate higher reactivity. nih.govresearchgate.net DFT calculations are a primary tool for determining the energies of these orbitals. umich.edu For instance, studies on various zinc complexes have shown that the nature of the ligands coordinated to the zinc center significantly influences the HOMO and LUMO energy levels. nih.govresearchgate.net The localization and energy of the LUMO can be particularly affected by the electron-withdrawing capacity of substituents on the phosphate group, which in turn modulates the energy gap. umich.edu

Table 1: Illustrative HOMO-LUMO Data for a Hypothetical Zinc Phosphate System This table is for illustrative purposes and does not represent experimentally verified data for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can then be correlated with experimental spectra to validate both the theoretical model and the experimental interpretation. acs.orgrsc.org For this compound systems, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgcas.cz For example, DFT calculations have been successfully used to model the vibrational spectra of phosphate-containing molecules, showing good agreement with experimental results when solvent effects are explicitly included. cas.cz In the realm of X-ray spectroscopy, DFT can aid in interpreting X-ray Absorption Spectra (XAS) and Valence-to-Core X-ray Emission Spectra (VtC XES) of zinc complexes, providing insights into the ligand environment and coordination geometry around the zinc atom. acs.org The correlation between calculated and experimental spectroscopic data is a crucial step in confirming the accuracy of the computational model. acs.orgresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms, particularly for complex systems like those involving this compound. acs.orgrsc.org These methods allow for the exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally. acs.org

Identification of Transition States and Reaction Pathways

A key aspect of understanding a chemical reaction is the identification of its transition state (TS), which represents the highest energy point along the reaction coordinate. nih.govnih.gov Computational methods, especially DFT, are extensively used to locate and characterize the geometry and energy of transition states for reactions involving phosphate esters. nih.govmdpi.com For instance, in the hydrolysis of phosphate esters catalyzed by zinc-containing enzymes, DFT calculations have been employed to map out the potential energy surface, identifying the transition states for nucleophilic attack on the phosphorus center. nih.gov These calculations can help distinguish between different proposed mechanisms, such as associative, dissociative, or concerted pathways. frontiersin.org By comparing the calculated activation barriers for various pathways, researchers can determine the most likely reaction mechanism. acs.org

Table 2: Hypothetical Activation Energies for Different Reaction Pathways of a Zinc Phosphate System This table is for illustrative purposes and does not represent experimentally verified data for this compound.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Associative | 25.3 |

| Concerted | 18.7 |

| Dissociative | 32.1 |

Solvation Effects and Medium Influence on Reaction Mechanisms

The surrounding solvent or medium can significantly influence the mechanism and rate of a chemical reaction. frontiersin.orgresearchgate.net Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Conductor-like Screening Model, COSMO), or explicitly, by including individual solvent molecules in the calculation. acs.orgresearchgate.net For reactions involving charged or polar species, such as the hydrolysis of phosphate esters, solvation plays a critical role in stabilizing reactants, transition states, and products. frontiersin.org Studies have shown that changing the solvent from water to a less polar medium can dramatically alter reaction rates and even shift the mechanism from a bimolecular to a unimolecular pathway. frontiersin.org In the context of enzyme catalysis, the microenvironment of the active site, which can be considered a specific type of "solvent" environment, is crucial for catalytic efficiency. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used to model such systems, where the reactive core is treated with quantum mechanics and the surrounding protein and solvent are treated with classical molecular mechanics. rsc.org

Molecular Dynamics Simulations for Dynamic and Interfacial Phenomena

Molecular dynamics (MD) simulations have become a powerful tool for providing atomic-level insights into complex chemical and physical processes that are difficult to observe experimentally. nih.gov In the study of zinc phosphate systems, particularly those derived from lubricant additives like zinc dialkyldithiophosphates (ZDDPs), MD simulations elucidate the mechanisms behind the formation and function of antiwear films. mdpi.com These computational methods allow researchers to model the dynamic behavior of molecules under the extreme conditions of pressure and shear found in tribological contacts. mdpi.com

Modeling of Tribochemical Reactions Involving Zinc Phosphatesresearchgate.net

Molecular dynamics simulations are instrumental in understanding the tribochemical reactions that lead to the formation of protective zinc phosphate-based films on sliding surfaces. tandfonline.com These films, often referred to as tribofilms, are generated from the decomposition of ZDDP additives and are primarily composed of zinc phosphate glass. researchgate.net MD simulations model the interactions between this zinc phosphate glass and the native iron or iron oxide layers of steel surfaces under tribological stress. researchgate.netresearchgate.net

Research using a combination of experimental analysis and MD simulations has shown that a key antiwear mechanism is the "digestion" of iron oxide wear particles by the phosphate matrix. tandfonline.comresearchgate.net Hybrid quantum chemical/classical MD simulations have observed the deformation of iron oxide (FeO) wear particles and the subsequent migration of iron atoms into the phosphate matrix. researchgate.net This process, where the phosphate glass reacts with and incorporates the abrasive wear particles, is fundamental to the film's protective action. researchgate.net The simulations can track the dynamic behavior of wear particles and the interfacial chemical reactions at pressures reaching 1 GPa. tandfonline.comresearchgate.net

Further computational studies using density-functional theory (DFT) have investigated how zinc phosphate molecules respond to different stresses. mdpi.com These simulations show that under pressure, the coordination of zinc atoms changes, leading to the formation of a stiffer, cross-linked phosphate network. mdpi.com This pressure-assisted polymerization is a critical step in forming a durable antiwear film.

Table 1: Representative Parameters for Tribochemical Reaction Simulations This table contains illustrative data based on findings from multiple computational studies.

| Parameter | Value | Context | Source(s) |

|---|---|---|---|

| Simulated Pressure | 1 - 5 GPa | Represents the high pressure within a tribological contact zone. | tandfonline.com, mdpi.com |

| System Temperature | 300 - 600 K | Simulates operating temperatures, including frictional heating effects. | unibo.it, mdpi.com |

| Reactant 1 | Zinc Phosphate Glass | Models the primary component of the ZDDP-derived tribofilm. | researchgate.net, researchgate.net |

| Reactant 2 | Iron Oxide (e.g., FeO, Fe₂O₃) | Represents the native surface layer or wear particles from steel components. | researchgate.net, researchgate.net |

| Simulation Method | Classical & Quantum MD | Used to model atomic trajectories and chemical bond formation/breakage. | researchgate.net, mdpi.com |

Simulation of Molecular Interactions at Interfaces and in Solutionresearchgate.net

MD and quantum mechanics simulations are crucial for detailing the molecular interactions of zinc phosphate precursors at interfaces and in solution, which are the initial steps leading to tribofilm formation. mdpi.com Ab initio DFT simulations have been employed to compare the fragmentation of ZDDP molecules in a vacuum versus on a reactive iron substrate. mdpi.com These studies reveal that the presence of the iron substrate makes the molecular dissociation highly energetically favorable, whereas dissociation is an endothermic process in the absence of the substrate. mdpi.com The substrate alters the reaction pathway, promoting the separation of organophosphorus units from the zinc-sulfur components. mdpi.com

The condition of the interface is also a critical factor. Simulations show that surface oxidation can passivate the iron substrate, reducing the molecule-substrate interaction and, consequently, the rate of molecular dissociation. mdpi.com The interaction between phosphates and iron oxides, such as goethite, has also been modeled, showing the formation of stable surface complexes through covalent bonds between phosphate oxygen atoms and surface iron atoms. acs.org

While much of the focus is on interfacial reactions, simulations also provide insight into interactions within the bulk lubricant. Studies have explored the thermal decomposition of ZDDP monomers in the gas phase, showing that at elevated temperatures, complexes with lower zinc coordination numbers are favored, which may affect their reactivity. acs.org Furthermore, simulations have modeled the interactions between different phosphate species, such as metathiophosphates and ZDDPs, revealing reaction pathways that lead to the formation of extended zinc phosphate polymer chains and networks. These polymerization reactions are fundamental to building the durable glassy network of the final tribofilm.

Table 2: Adsorption and Interaction Energies from DFT Simulations This table presents conceptual data illustrating findings on molecule-surface interactions.

| System | Interaction Type | Key Finding | Source(s) |

|---|---|---|---|

| ZDDP on clean Fe surface | Adsorption & Dissociation | Dissociation is energetically favored; strong molecule-substrate interaction. | mdpi.com |

| ZDDP on O-passivated Fe | Adsorption & Dissociation | Surface oxidation reduces the interaction and dissociation rate. | mdpi.com |

| Phosphate on Goethite (Iron Oxide) | Surface Complexation | Formation of stable monodentate and bidentate covalent bonds. | acs.org |

| ZDDP in vacuum/gas phase | Thermal Decomposition | Dissociation is endothermic without a substrate. | acs.org, mdpi.com |

| Metathiophosphate and ZDDP | Polymerization | Insertion reactions lead to the formation of zinc phosphate polymer chains. |

Research Frontiers in Materials Science and Environmental Chemistry

Zinc Ethyl Phosphate (B84403) as Precursors for Advanced Materials

Organozinc phosphate compounds, including zinc ethyl phosphate, are valuable single-source precursors for the synthesis of advanced materials due to their ability to decompose at relatively low temperatures compared to inorganic zinc salts. scielo.org.mx This property allows for greater control over the nucleation and growth of nanomaterials. The choice of precursor and reaction conditions significantly influences the quality, dispersibility, and optical properties of the resulting materials. scielo.org.mx

The thermal decomposition of organozinc precursors, such as those derived from the reaction of zinc compounds with alcohols like ethanol, is a successful method for synthesizing crystalline zinc oxide (ZnO) nanoparticles. nih.gov The morphology and particle size of the resulting ZnO nanocrystals are heavily dependent on the specific organozinc precursor used. scielo.org.mxresearchgate.net For instance, the carbon chain length of the alkyl group in the precursor can influence the decomposition temperature and the dispersibility of intermediate zinc alkoxides, which in turn affects the final particle size and shape of the ZnO, leading to morphologies such as spheres and plate-like aggregations. nih.gov

Different precursors lead to variations in the crystalline structure and physicochemical properties of the ZnO nanoparticles. bbrc.in Studies comparing various zinc precursors have shown a direct correlation between the precursor type and the resulting crystallite size, surface area, and morphology of the ZnO nanoparticles. researchgate.netcapes.gov.brmdpi.com For example, ZnO nanoparticles synthesized from zinc acetate (B1210297) have shown different crystallite sizes and surface areas compared to those from zinc nitrate (B79036). researchgate.netacs.org This control over the physical characteristics is crucial for tailoring the material for specific applications, such as photocatalysis. researchgate.net The use of a self-supporting organometallic (OSSOM) procedure with organozinc derivatives of organophosphorus compounds has been shown to be a promising method for producing high-quality, ligand-coated ZnO nanocrystals with potential for biomedical applications. googleapis.com

Table 1: Influence of Zinc Precursor on ZnO Nanoparticle Properties

| Precursor | Synthesis Method | Resulting Morphology | Mean Particle/Crystallite Size | Key Finding | Reference |

|---|---|---|---|---|---|

| Zinc Nitrate | Sol-gel | Polycrystalline irregular structures | 40 nm (mean size) | Precursor type influences morphology, crystalline structure, and physicochemical properties. | researchgate.net |

| Zinc Acetate | Sol-gel | Rod-like | 99 nm (mean size) | Resulted in better photocatalytic performance compared to zinc nitrate precursor. | researchgate.net |

| Zinc Nitrate | Sol-gel | Irregular | 17.2 nm (crystallite size) | Different precursors yield different crystallite sizes and surface areas. | researchgate.net |

| Zinc Acetate | Sol-gel | Not specified | 31.3 nm (crystallite size) | Different precursors yield different crystallite sizes and surface areas. | researchgate.net |

| Organozinc complexes (e.g., Zn(OR)₂) | Thermal Decomposition | Spheres, plate-like aggregations, hollow spheres, cuboid-like rods | 5.4 - 34.1 nm | Alkyl chain length of the precursor influences particle size and shape. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Zinc phosphate compounds serve as building blocks for creating hybrid inorganic-organic materials, which combine the properties of both components to yield materials with novel functionalities. rsc.org These hybrid materials can be designed with specific structural features, such as extra-large channels, by incorporating organic ligands like carboxylates into a zinc phosphite (B83602) framework. researchgate.net The synthesis of these materials often involves hydrothermal or sol-gel methods, which allow for the creation of diverse morphologies and crystalline structures. bbrc.in

The functionalization of zinc phosphate composites with polymers, such as polyglycidyl methacrylate (B99206) (PGMA), is a key area of research. biotechrep.ir Coating zinc phosphate nanoparticles with a polymer can reduce their tendency to aggregate in aqueous solutions and introduces surface functionalities that can be further modified. biotechrep.ir For example, adding amine or carboxyl groups to the surface of these composite particles enhances their utility for biomedical applications like drug delivery. biotechrep.ir The thermal decomposition of hybrid zinc phenylphosphates can produce solid mixtures of zinc phosphates and electron-conducting carbonaceous phases, which have potential applications in electroresponsive smart materials. oup.com

Interfacial Chemistry and Surface Modification Studies

The interaction of this compound and related organophosphate compounds with various surfaces is fundamental to their application in areas like corrosion protection and lubrication. The adsorption and subsequent reaction of these molecules on metal substrates lead to the formation of protective films with specific chemical and physical properties.

The adsorption of organophosphorus compounds, such as alkyl phosphonic acids, on metal and metal oxide surfaces like steel, aluminum, and zirconia can form dense, highly ordered self-assembled monolayers (SAMs). researchgate.net The strength of the interaction between the phosphate group and the substrate surface varies depending on the material, with zirconated silica (B1680970) showing stronger interactions than zirconia or titania. researchgate.net

In the context of lubrication, zinc dialkyldithiophosphates (ZDDPs) react under rubbing conditions to form protective zinc and iron phosphate tribofilms on steel surfaces. acs.org This process is mechanochemical, meaning it is promoted by applied stress as well as temperature. acs.orgresearchgate.net The formation of these films is driven by macroscopic shear stress, which promotes the decomposition of the adsorbed ZDDP molecules and initiates the polymerization of the phosphate chains. acs.org Studies on the co-adsorption of phosphate and zinc (II) on iron oxyhydroxide surfaces, like ferrihydrite, show a synergistic effect where the presence of one enhances the adsorption of the other. appliedmineralogy.comnih.gov This is attributed to the formation of phosphate-bridged ternary complexes (e.g., ≡Fe–P–Zn) and favorable electrostatic interactions. appliedmineralogy.com

Zinc phosphate conversion coatings are widely used to enhance corrosion resistance and improve paint adhesion on metal surfaces, particularly steel and aluminum. ptscma.co.idaccoatings.co.ukpaulo.com The coating process is an electrochemical one, involving the dissolution of the metal at micro-anodes and the precipitation of insoluble phosphate crystals at micro-cathodes. mdpi.com The coating forms through interfacial reactions between the metal surface and the phosphating solution. mdpi.compeacta.org

Table 2: Crystalline Phases in Zinc Phosphate Conversion Coatings

| Substrate | Primary Crystalline Phase | Secondary Crystalline Phase | Key Observation | Reference |

|---|---|---|---|---|

| Steel | Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) | Hopeite (Zn₃(PO₄)₂·4H₂O) | The coating is a mix of iron-containing and pure zinc phosphate crystals. | rsc.org |

| Aluminum Alloys | Hopeite-like (Zn₂.₃(Ni₀.₁Mn₀.₆)(PO₄)₂·4H₂O) | - | The composition of the tricationic bath determines the coating's composition. | mdpi.com |

| Mild Steel | Hopeite (Zn₃(PO₄)₂·4H₂O) | Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) | Additives like CeO₂ can favor the formation of more compact coatings. | rsc.org |